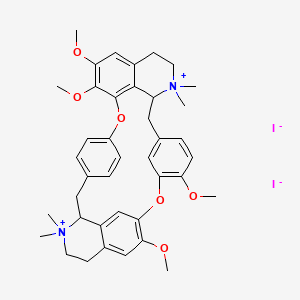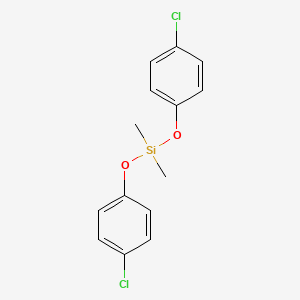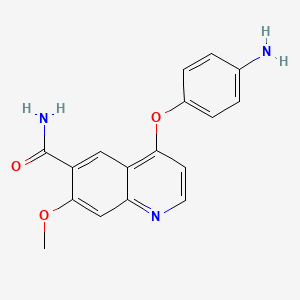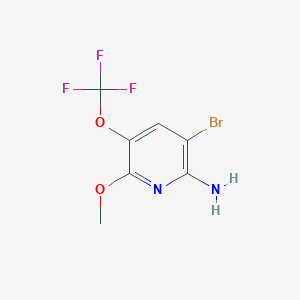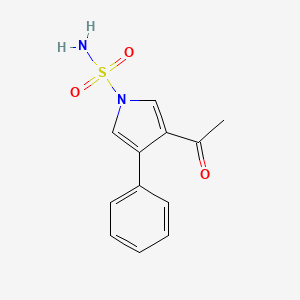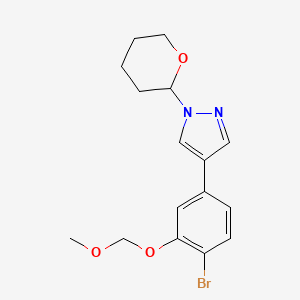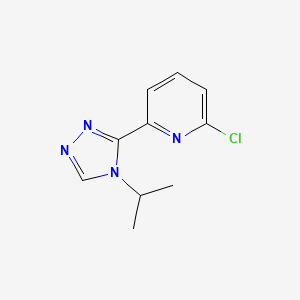
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 2-chloropyridine with 4-isopropyl-4H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The triazole ring can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Coupling reactions: Palladium catalysts in the presence of appropriate ligands.
Major Products Formed
Nucleophilic substitution: Various substituted pyridines.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Coupling reactions: Complex heterocyclic compounds.
科学研究应用
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chloro group can participate in electrophilic interactions, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
- 2-chloro-6-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
- 2-chloro-6-(4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
- 2-chloro-6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of the isopropyl group on the triazole ring, which can influence its steric and electronic properties. This can result in different biological activities and binding affinities compared to its analogs .
属性
分子式 |
C10H11ClN4 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
2-chloro-6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C10H11ClN4/c1-7(2)15-6-12-14-10(15)8-4-3-5-9(11)13-8/h3-7H,1-2H3 |
InChI 键 |
PTPOZUPHOHBFPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=NN=C1C2=NC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

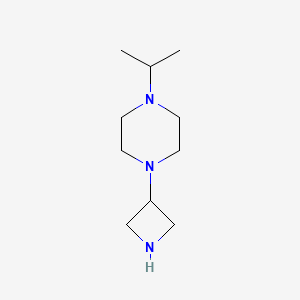
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)
